molecular formula C4H8BrCl B025774 1-Bromo-2-chlorobutane CAS No. 108200-18-6

1-Bromo-2-chlorobutane

Cat. No. B025774
M. Wt: 171.46 g/mol
InChI Key: VHMXKTNRBDTDRA-UHFFFAOYSA-N
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Description

1-Bromo-2-chlorobutane is a chemical compound with the molecular formula C4H8BrCl . It has an average mass of 171.463 Da and a monoisotopic mass of 169.949783 Da .


Synthesis Analysis

1-Bromo-2-chlorobutane can be synthesized from bimolecular nucleophilic substitution reactions (Sn2) . Another method involves the continuous-flow synthesis in the gas phase starting from 1-butanol, at 130–170 °C and atmospheric pressure .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chlorobutane consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 chlorine atom . The structure is linear with the bromine and chlorine atoms attached to different carbon atoms in the butane chain .


Chemical Reactions Analysis

1-Bromo-2-chlorobutane can undergo nucleophilic substitution reactions . For example, it can react with hydroxide ions to form alcohols . It can also react with ammonia to form amines .


Physical And Chemical Properties Analysis

1-Bromo-2-chlorobutane is a clear, almost colorless liquid . It has a density of 1.4±0.1 g/cm3, a boiling point of 142.0±8.0 °C at 760 mmHg, and a vapor pressure of 7.2±0.3 mmHg at 25°C .

Safety And Hazards

1-Bromo-2-chlorobutane is highly flammable and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this chemical .

properties

IUPAC Name

1-bromo-2-chlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXKTNRBDTDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546122
Record name 1-Bromo-2-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chlorobutane

CAS RN

108200-18-6
Record name 1-Bromo-2-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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